5-Cyclopropyl-2-hydrazinylpyridine
Description
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5-cyclopropylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H11N3/c9-11-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2,9H2,(H,10,11) |
InChI Key |
NOIZXZLABVPATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-hydrazinylpyridine typically involves the reaction of 5-cyclopropylpyridine with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinyl group at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a range of hydrazinyl derivatives .
Scientific Research Applications
5-Cyclopropyl-2-hydrazinylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Critical Analysis of Evidence Gaps
The provided evidence lacks dedicated studies on this compound. Most references (Evidences 1–5) focus on machine learning models, which are unrelated to chemical comparisons. Thus, this analysis relies on extrapolations from structural analogs and general heterocyclic chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
